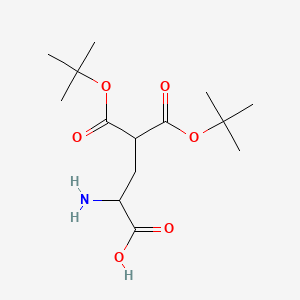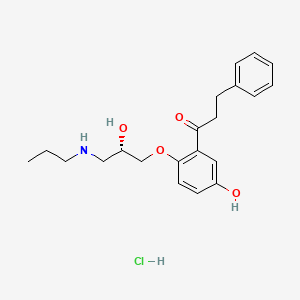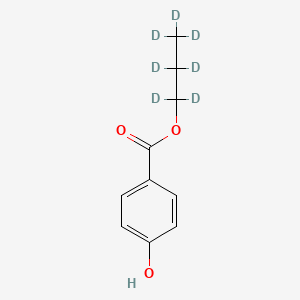
Propyl-d7 Paraben
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl-d7 Paraben, also known as the propyl ester of 4-hydroxybenzoic acid, is an antimicrobial agent used in cosmetic products . It is a broad-spectrum preservative found in many water-based cosmetics such as creams, lotions, shampoos, and bath products . It is also used as a food additive .
Synthesis Analysis
The synthesis of Propyl Paraben, including its deuterated form this compound, typically involves the esterification of p-hydroxybenzoic acid with propanol, using sulfuric acid as a catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C10 2H7 H5 O3 . It is a derivative of p-hydroxybenzoic acid, with a propyl group attached to the carboxyl group of the acid .
Chemical Reactions Analysis
Parabens, including Propyl Paraben, can undergo various chemical reactions. For instance, they can interact with chlorine residues in the environment to form chlorinated products . They can also be oxidized during wastewater treatment processes such as ozonation .
Physical And Chemical Properties Analysis
Propyl Paraben is a white crystalline powder, without odor, with anionic ionicity . It is freely soluble in most oils, waxes, fatty alcohols, but has relatively low solubility in water . The melting point of Propyl Paraben is reported to be 95–99°C .
Applications De Recherche Scientifique
Safety Assessment : Propyl Paraben has been used as a preservative in foods, drugs, and cosmetics for over 50 years. It is generally safe, non-toxic, and non-accumulative, although mild skin irritation has been reported. The compound undergoes metabolic hydrolysis and rapid excretion without evidence of bioaccumulation (Soni, Burdock, Taylor, & Greenberg, 2001).
Endocrine Disruption and Reproductive Health : Research indicates that Propyl Paraben may act as a weak endocrine disruptor, affecting male reproductive health by altering hormone levels and reducing testosterone in animal models. It can also be detected in human biological samples like urine, serum, and seminal plasma (Frederiksen, Jørgensen, & Andersson, 2011).
Antibacterial Properties and Mechanism : Propyl Paraben exhibits antibacterial properties, potentially through inducing potassium efflux in bacteria like Escherichia coli. Its efficacy is influenced by the bacterial outer membrane's porin expression (Bredin, Davin-Régli, & Pagés, 2005).
Environmental Fate and Behavior : As an environmental contaminant, Propyl Paraben is ubiquitous in surface waters and sediments due to its extensive use and continuous release. It is generally biodegradable but can form stable, potentially toxic chlorinated by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation : Innovative approaches like the use of biocatalysts have been explored for the degradation of parabens, including Propyl Paraben, in wastewater treatment. These methods aim to reduce their environmental impact and address their endocrine-disrupting effects (Zhu & Wei, 2018).
Pharmacokinetics : Studies on the pharmacokinetics of Propyl Paraben in humans after oral administration provide insight into its absorption, metabolism, and elimination patterns, which are essential for risk assessment (Shin, Shin, Choi, Lee, Lee, & Kim, 2019).
Mécanisme D'action
Target of Action
Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . The primary targets of propylparaben are microbial cells, where it acts to inhibit growth and proliferation . Additionally, propylparaben has been shown to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones and potentially affecting the reproductive function of males .
Mode of Action
The mode of action of propylparaben involves its interaction with microbial cells, leading to their inhibition . In the context of endocrine disruption, propylparaben mimics estrogen and interferes with normal hormonal action . This can lead to destabilization of normal hormonal function and potential reproductive issues .
Biochemical Pathways
Propylparaben can disrupt various biochemical pathways. It has been suggested that the estrogen receptor-dependent signaling pathway may be involved in biochemical pathways related to endocrine-disrupting chemicals (EDCs) like propylparaben . This disruption can lead to changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Pharmacokinetics
Propylparaben is rapidly absorbed and quickly eliminated in humans, with a terminal half-life of 2.9 hours . The fraction of the administered dose excreted in the urine was 0.05% for free propylparaben, 8.6% for total propylparaben (free + conjugates), 23.2% for p-hydroxyhippuric acid, and 7.0% for p-hydroxybenzoic acid . These pharmacokinetic properties impact the bioavailability of propylparaben and its overall effect in the body .
Result of Action
The result of propylparaben’s action can vary depending on the context. In its role as a preservative, the result is the inhibition of microbial growth . In the context of endocrine disruption, propylparaben can lead to a range of potential health effects, including changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .
Action Environment
The presence of parabens in ecosystems is mainly related to wastewater discharges . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of propylparaben . Furthermore, the widespread use of propylparaben in various consumer products contributes to its ubiquitous presence in the environment, which can influence its action and potential effects .
Analyse Biochimique
Biochemical Properties
Propyl-d7 Paraben is readily absorbed via the gastrointestinal tract and dermis . It is hydrolyzed to p-hydroxybenzoic acid, conjugated, and the conjugates are rapidly excreted in the urine . There is no evidence of accumulation .
Cellular Effects
The mechanism of this compound may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the mitochondria . It induces membrane permeability transition, leading to mitochondrial depolarization and depletion of cellular ATP .
Temporal Effects in Laboratory Settings
This compound is a stable compound . Over time, it is hydrolyzed to p-hydroxybenzoic acid and conjugated, with the conjugates being rapidly excreted in the urine . There is no evidence of long-term accumulation .
Dosage Effects in Animal Models
Acute toxicity studies in animals indicate that this compound is relatively non-toxic by both oral and parenteral routes . Following chronic administration, no-observed-effect levels (NOEL) as high as 1200-4000 mg/kg have been reported .
Metabolic Pathways
This compound is metabolized through hydrolysis to p-hydroxybenzoic acid, which is then conjugated and excreted in the urine .
Transport and Distribution
This compound is readily absorbed via the gastrointestinal tract and dermis, indicating efficient transport and distribution within the body .
Subcellular Localization
The primary site of action of this compound is the mitochondria, where it induces membrane permeability transition .
Propriétés
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSKZZBTMNZEB-OEPSAGCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

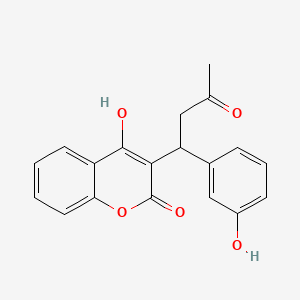
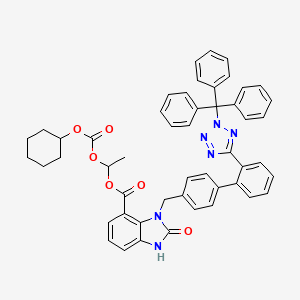


![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565344.png)
![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)

